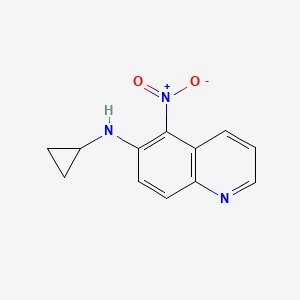

N-Cyclopropyl-5-nitroquinolin-6-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-5-nitroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)12-9-2-1-7-13-10(9)5-6-11(12)14-8-3-4-8/h1-2,5-8,14H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSZYKNXWJNSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656373 | |

| Record name | N-Cyclopropyl-5-nitroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-23-0 | |

| Record name | 6-Quinolinamine, N-cyclopropyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-5-nitroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Cyclopropyl-5-nitroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for N-Cyclopropyl-5-nitroquinolin-6-amine, a key intermediate in pharmaceutical research. The synthesis is predicated on a two-step sequence involving the formation of a 6-halo-5-nitroquinoline precursor, followed by a nucleophilic aromatic substitution (SNAr) with cyclopropylamine. This document elucidates the mechanistic underpinnings of the core reactions, offers detailed experimental protocols, and discusses critical process parameters essential for successful and efficient synthesis.

Introduction: Significance and Synthetic Strategy

This compound serves as a crucial building block in the development of various therapeutic agents. Its structural motif, featuring a quinoline core appended with a cyclopropylamino group and a nitro functionality, is of significant interest in medicinal chemistry. The strategic placement of the electron-withdrawing nitro group at the C5 position is pivotal, as it activates the C6 position for nucleophilic attack, thereby facilitating the introduction of the desired cyclopropylamino moiety.

The most logical and widely applicable synthetic strategy involves a two-stage approach:

-

Formation of a 6-Halo-5-nitroquinoline Intermediate: This typically involves the synthesis of a quinoline ring system, followed by nitration and subsequent halogenation, or nitration of a pre-halogenated quinoline.

-

Nucleophilic Aromatic Substitution (SNAr): The 6-halo-5-nitroquinoline intermediate is then reacted with cyclopropylamine, which displaces the halide to yield the target compound.

This guide will focus primarily on the second, crucial SNAr step, drawing upon established principles of this reaction class as applied to analogous heterocyclic systems.

Mechanistic Insights into the Core Synthesis

The key transformation in the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a well-established addition-elimination mechanism.

The reaction is initiated by the nucleophilic attack of cyclopropylamine on the electron-deficient C6 carbon of the quinoline ring. The potent electron-withdrawing effect of the nitro group at the C5 position is critical, as it polarizes the C6-halide bond and stabilizes the negatively charged intermediate.[1][2] This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the quinoline ring system and is particularly stabilized by the nitro group.[3] In the final step, the aromaticity of the quinoline ring is restored through the elimination of the halide leaving group, yielding the stable this compound product.

Recent studies and computational analyses have also suggested that some SNAr reactions may proceed through a concerted mechanism, rather than a stepwise addition-elimination. However, for nitro-activated systems such as this, the formation of a discrete Meisenheimer complex is the generally accepted model.

Caption: Generalized workflow of the SNAr reaction.

Synthesis of the 6-Halo-5-nitroquinoline Intermediate

The synthesis of the quinoline core can be achieved through several classic named reactions, such as the Skraup or Doebner-von Miller synthesis, starting from appropriately substituted anilines.[4][5][6] For instance, the Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5]

Once the quinoline or a substituted precursor is obtained, the introduction of the nitro group at the C5 position is typically achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid.[7] The nitration of quinoline itself often yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[7]

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

6-Chloro-5-nitroquinoline (or 6-fluoro-5-nitroquinoline)

-

Cyclopropylamine

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO, NMP)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-chloro-5-nitroquinoline (1.0 equivalent), potassium carbonate (1.5-2.0 equivalents), and N,N-dimethylformamide (DMF).

-

Addition of Nucleophile: To the stirred suspension, add cyclopropylamine (1.2-1.5 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the halide (fluoro > chloro).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Quantitative Data Summary (Hypothetical)

| Parameter | Value | Notes |

| Starting Material | 6-Chloro-5-nitroquinoline | 1.0 mmol, 208.6 mg |

| Nucleophile | Cyclopropylamine | 1.2 mmol, 68.5 mg, 0.084 mL |

| Base | Potassium Carbonate (K₂CO₃) | 1.5 mmol, 207.3 mg |

| Solvent | N,N-Dimethylformamide (DMF) | 5 mL |

| Temperature | 100 °C | Optimization may be required. |

| Reaction Time | 4-8 hours | Monitor by TLC. |

| Expected Product | This compound | C₁₂H₁₁N₃O₂ (MW: 229.24 g/mol ) |

Key Considerations for Synthesis Optimization

-

Choice of Halide: A 6-fluoro-5-nitroquinoline precursor will generally be more reactive towards nucleophilic substitution than its chloro-analogue due to the higher electronegativity of fluorine, which enhances the electrophilicity of the C6 carbon.

-

Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can effectively solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[1]

-

Base: A non-nucleophilic base is crucial to neutralize the hydrogen halide formed during the reaction without competing with the cyclopropylamine nucleophile. Potassium carbonate is a common and effective choice.

-

Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts.

Conclusion

The synthesis of this compound is a well-precedented process rooted in the principles of nucleophilic aromatic substitution. By carefully selecting the starting materials and optimizing the reaction conditions, researchers can efficiently access this valuable intermediate for further elaboration in drug discovery and development programs. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists working in this field.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

CAS number for N-Cyclopropyl-5-nitroquinolin-6-amine

An In-Depth Technical Guide to N-Cyclopropyl-5-nitroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 1150164-23-0 , is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery.[1] Its molecular structure is characterized by a quinoline core, a foundational scaffold in numerous pharmacologically active molecules. This core is substituted with a nitro group at the 5-position and a cyclopropylamine moiety at the 6-position. This unique combination of functional groups suggests a rich chemical reactivity and a diverse potential for biological activity.

The quinoline ring system is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of therapeutic properties, including antimalarial, anticancer, and antimicrobial activities.[2][3] The presence of the nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties of the quinoline ring, potentially modulating its interaction with biological targets. Furthermore, the N-cyclopropyl group can impact the molecule's conformational flexibility, lipophilicity, and metabolic stability, all critical parameters in drug design.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthetic pathway, its expected reactivity, and a prospective analysis of its potential applications in drug development based on the activities of structurally related compounds.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be derived from its chemical structure and information from suppliers.

| Property | Value | Source |

| CAS Number | 1150164-23-0 | [1] |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [1] |

| Molecular Weight | 229.24 g/mol | [1] |

| Purity | ≥96% | [1] |

| MDL Number | MFCD12026014 | [1] |

Based on its structure, this compound is expected to be a solid at room temperature with limited solubility in water but soluble in common organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. The secondary amine and the nitro group are expected to influence its polarity and hydrogen bonding capacity.

Synthesis and Reactivity

A plausible synthetic route for this compound can be postulated based on established synthetic methodologies for substituted quinolines. A likely approach would involve a nucleophilic aromatic substitution (SNAr) reaction as a key step.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via SNAr.

The synthesis would likely commence with 6-chloro-5-nitroquinoline. The chlorine atom at the 6-position, activated by the electron-withdrawing nitro group at the 5-position, serves as a good leaving group for nucleophilic aromatic substitution. Reaction with cyclopropylamine in a suitable polar aprotic solvent (e.g., DMF or DMSO) and in the presence of a base (e.g., K₂CO₃ or triethylamine) to neutralize the HCl byproduct would yield the desired product.

Reactivity Profile

The reactivity of this compound is dictated by its key functional groups:

-

Nitro Group: The nitro group is susceptible to reduction to an amino group. This transformation is a common and synthetically valuable reaction for nitroaromatic compounds and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid systems (e.g., SnCl₂/HCl).[4] The resulting diamine would be a versatile intermediate for the synthesis of more complex heterocyclic systems.

-

Secondary Amine: The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation with acyl chlorides or anhydrides to form stable amides, and alkylation with alkyl halides.[4]

-

Cyclopropyl Ring: The strained cyclopropyl ring can participate in cycloaddition reactions under specific conditions, such as photochemical activation.[4]

-

Quinoline Core: The aromatic quinoline ring can undergo electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing activating (amine) and deactivating (nitro) groups.

Potential Applications and Biological Activity: A Prospective Analysis

While specific biological data for this compound is not yet prevalent in the literature, the known activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

Several lines of evidence suggest that this compound could be a promising candidate for anticancer drug development.

-

Nitroquinoline Scaffold: The nitroquinoline moiety is present in compounds with demonstrated anticancer activity. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to be a potent anticancer agent, exhibiting greater cytotoxicity in human cancer cell lines than the related compound clioquinol.[3] The proposed mechanism for some nitro-containing compounds involves the generation of reactive oxygen species (ROS), which can induce cytotoxicity in cancer cells.[3]

-

Kinase Inhibition: N-cyclopropyl-3-nitropyridin-4-amine, a structurally related compound, serves as a key building block in the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[4] The cyclopropyl group can confer selectivity and potency to these inhibitors. It is plausible that this compound could itself act as a kinase inhibitor or serve as a scaffold for the development of new kinase inhibitors.

Caption: Potential mechanism of action as a kinase inhibitor.

Antimalarial Activity

The 8-aminoquinoline class of compounds, which includes the well-known antimalarial drug primaquine, has been a cornerstone of malaria treatment, particularly for its activity against the dormant liver stages of the parasite.[2][5] While this compound is a 6-aminoquinoline, the broader class of aminoquinolines has been extensively investigated for antimalarial properties.[6] The introduction of the cyclopropyl and nitro groups could modulate the activity and pharmacokinetic profile of the aminoquinoline scaffold, making it a person of interest for the development of new antimalarial agents.

Antimicrobial and Antiviral Potential

Quinoline derivatives have a long history as antimicrobial agents.[7] Nitroxoline, for example, is used as an antibiotic for urinary tract infections.[8] The broad-spectrum activity of many quinoline-based compounds suggests that this compound could also possess antimicrobial or antiviral properties.

Hypothetical Experimental Protocols

Synthesis of this compound

-

Reaction Setup: To a solution of 6-chloro-5-nitroquinoline (1.0 eq) in anhydrous DMF, add cyclopropylamine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expected signals would include aromatic protons on the quinoline ring, a multiplet for the methine proton of the cyclopropyl group, multiplets for the methylene protons of the cyclopropyl group, and a broad singlet for the NH proton.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Expect distinct signals for the carbons of the quinoline ring, the carbons of the cyclopropyl group, and the carbons attached to the nitrogen and nitro groups.

-

-

Mass Spectrometry (MS): Analyze the compound by electrospray ionization (ESI) or another suitable ionization technique. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

-

Infrared (IR) Spectroscopy: Record the IR spectrum of the compound. Look for characteristic absorption bands for N-H stretching, aromatic and aliphatic C-H stretching, C=C and C=N stretching of the quinoline ring, and the asymmetric and symmetric stretching of the N-O bonds of the nitro group.

Safety and Handling

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This compound is a fascinating molecule with significant potential for further investigation in the field of drug discovery. Its unique structural features, combining the privileged quinoline scaffold with a reactive nitro group and a metabolically stable cyclopropylamine moiety, make it a compelling target for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. While further experimental studies are needed to fully elucidate its chemical and biological properties, the prospective analysis presented in this guide, based on a solid foundation of data from related compounds, provides a strong rationale for its continued exploration by the scientific community.

References

-

SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. (2001). Retrieved from [Link]

-

3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2011). ResearchGate. Retrieved from [Link]

-

N-(dicyclopropylmethyl)-5-nitroquinolin-6-amine | C16H17N3O2. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of aminoquinolines 5a–x in two steps. (n.d.). ResearchGate. Retrieved from [Link]

-

New aminoquinolines (1 – 5) and precursor amines (6 – 10) synthesized. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmacologic actions of 4-aminoquinoline compounds. (n.d.). PubMed. Retrieved from [Link]

- WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. (n.d.). Google Patents.

-

DERIVATIVES OF 6-NITRO- AND 6-AMINO-QUINOLINE. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2020). ResearchGate. Retrieved from [Link]

-

Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. (n.d.). ASM Journals. Retrieved from [Link]

-

Pharmacology of 8-aminoquinolines. (1981). PMC. Retrieved from [Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC. Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. Retrieved from [Link]

-

6-Nitroquinoxalin-5-amine | C8H6N4O2. (n.d.). PubChem. Retrieved from [Link]

-

Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). National Institutes of Health. Retrieved from [Link]

-

5-Nitroquinoline | C9H6N2O2. (n.d.). PubChem. Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

-

The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI. Retrieved from [Link]

-

Technology of preparation of 8-hydroxy-5-nitroquinoline. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. (2012). PubMed. Retrieved from [Link]

-

Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (n.d.). Bentham Science. Retrieved from [Link]

-

5-Nitroquinoline - [1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

7-AMINO-1-CYCLOPROPYL-6-FLUORO-8-NITRO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC-ACID - [13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Cyclopropyl-3-nitropyridin-4-amine|CAS 380605-28-7 [benchchem.com]

- 5. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Cyclopropyl-5-nitroquinolin-6-amine: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of N-Cyclopropyl-5-nitroquinolin-6-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Although a sparsely documented molecule, its structural motifs—a quinoline core, a nitro group, and a cyclopropylamine substituent—suggest a rich chemical landscape and diverse biological potential. This document outlines a robust, proposed synthetic pathway, predicts its core physicochemical and spectroscopic properties based on analogous structures, and delves into its expected chemical reactivity. Furthermore, we explore potential applications in drug discovery, drawing parallels with the well-established bioactivity of related quinoline derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this intriguing molecule.

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives are foundational scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring is a critical endeavor in medicinal chemistry to modulate the therapeutic efficacy of these compounds. The introduction of a nitro group, as seen in various nitroquinolines, can significantly influence the molecule's electronic properties and biological activity, often imparting cytotoxic or antimicrobial effects.[4][5] Concurrently, the incorporation of a cyclopropylamine moiety is a well-established strategy in drug design to enhance metabolic stability, modulate basicity, and introduce conformational rigidity, which can lead to improved target binding and pharmacokinetic profiles.[6][7]

This compound represents a confluence of these key structural features. This guide aims to provide a detailed, predictive analysis of its chemical and physical characteristics, offering a roadmap for its synthesis and exploration.

Proposed Synthesis of this compound

The most plausible synthetic route to this compound involves a two-step process: the regioselective nitration of a 6-haloquinoline followed by a nucleophilic aromatic substitution (SNAr) with cyclopropylamine. The synthesis of 6-bromo-5-nitroquinoline is a well-documented precursor for such reactions.[8][9]

Step 1: Synthesis of 6-Bromo-5-nitroquinoline

The initial step is the electrophilic nitration of 6-bromoquinoline. The bromo-substituent and the quinoline nitrogen direct the incoming nitro group to the 5-position.[8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 6-bromoquinoline in sulfuric acid via the dropping funnel. It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition to control the exothermicity and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. Neutralize the resulting solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent like dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 6-bromo-5-nitroquinoline.[8][10]

Step 2: Nucleophilic Aromatic Substitution with Cyclopropylamine

The electron-withdrawing nitro group at the 5-position activates the adjacent 6-position, making the bromo-substituent a good leaving group for nucleophilic aromatic substitution.[11][12][13]

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, dissolve 6-bromo-5-nitroquinoline (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Reagents: Add cyclopropylamine (1.2-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture. The base is necessary to neutralize the HBr formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The precipitated product can be collected by filtration. Further purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties (Predicted)

Due to the lack of direct experimental data for this compound, the following properties are predicted based on the known values of its constituent parts and related molecules.[14][15][16][17][18]

| Property | Predicted Value/Range | Rationale/Reference Compounds |

| Molecular Formula | C₁₂H₁₁N₃O₂ | - |

| Molecular Weight | 229.24 g/mol | - |

| Appearance | Yellow to orange crystalline solid | Nitroaromatic compounds are typically colored.[14] |

| Melting Point | 150 - 180 °C | Based on melting points of related nitroquinolines.[16] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Acetone) | The quinoline and nitro groups suggest some polarity, but the overall aromatic character limits water solubility.[15] |

| logP | 2.5 - 3.5 | Estimated based on the lipophilicity of the quinoline core and the added substituents. |

| pKa (of the amine) | 4.0 - 5.0 | The electron-withdrawing nitro group is expected to decrease the basicity of the cyclopropylamine nitrogen. |

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.[19][20][21]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the cyclopropyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.

-

Aromatic Protons (δ 7.0 - 9.0 ppm): Five distinct signals corresponding to the protons on the quinoline ring. The protons ortho and para to the nitro and amino groups will be significantly shifted.

-

N-H Proton (δ 5.0 - 7.0 ppm): A broad singlet, which may be exchangeable with D₂O.

-

Cyclopropyl Protons (δ 0.5 - 3.0 ppm): A multiplet for the methine proton attached to the nitrogen and two multiplets for the diastereotopic methylene protons of the cyclopropyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display twelve distinct signals corresponding to the carbon atoms of the quinoline ring and the cyclopropyl group.

-

Aromatic Carbons (δ 110 - 160 ppm): Signals for the nine carbons of the quinoline ring. The carbons attached to the nitro and amino groups will show significant shifts.

-

Cyclopropyl Carbons (δ 10 - 35 ppm): Signals for the methine and methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to broad band around 3300-3500 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

C=C and C=N Stretches (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

Asymmetric and Symmetric NO₂ Stretches: Strong absorptions around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.[19]

-

C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by its three key functional components: the nitro group, the secondary amine, and the cyclopropyl ring.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents such as SnCl₂/HCl, Fe/AcOH, or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation would yield N⁶-cyclopropylquinoline-5,6-diamine, a versatile intermediate for the synthesis of fused heterocyclic systems.

Caption: Reduction of the nitro group to form a diamine.

Reactions of the Secondary Amine

The secondary amine is nucleophilic and can undergo various reactions such as alkylation, acylation, and condensation.

Reactivity of the Cyclopropyl Group

The cyclopropyl ring is generally stable but can undergo ring-opening reactions under certain conditions, particularly oxidative or acidic conditions. The nitrogen atom of the cyclopropylamine can be oxidized to a radical cation, which can lead to the opening of the strained three-membered ring.[6][22][23] This reactivity is an important consideration in its potential metabolic pathways and in the design of synthetic transformations.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, the quinoline scaffold is a privileged structure in medicinal chemistry.[1][2][24][25]

-

Anticancer Activity: Many nitroaromatic compounds and quinoline derivatives exhibit significant anticancer properties.[5] The cytotoxic potential of this compound against various cancer cell lines warrants investigation.

-

Antimicrobial Activity: Quinolone and nitroquinoline derivatives have a long history as antimicrobial agents. The title compound could be screened for activity against a panel of bacterial and fungal pathogens.

-

Kinase Inhibition: The quinoline core is present in numerous kinase inhibitors. This compound could serve as a scaffold for the development of novel kinase inhibitors for the treatment of cancer and other diseases.

Conclusion

This compound is a molecule of significant synthetic and medicinal interest that remains largely unexplored. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, chemical properties, and potential applications. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted physicochemical and spectroscopic data provide a valuable reference for its future synthesis and characterization. The diverse reactivity of its functional groups and the proven biological relevance of its structural components make this compound a compelling target for further investigation by the scientific community.

References

- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374.

-

Solubility of Things. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

Chemsrc. (2024). 5-Nitroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

-

Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitroquinoline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

-

ResearchGate. (2024). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

-

ResearchGate. (n.d.). Technology of preparation of 8-hydroxy-5-nitroquinoline. Retrieved from [Link]

-

PubMed. (2009). Biological activities of quinoline derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]

-

ACS Publications. (n.d.). Advances in the Synthesis of Cyclopropylamines. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

PubChem. (n.d.). 6-Bromo-5-nitroquinoline. Retrieved from [Link]

-

MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

-

OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. Retrieved from [Link]

-

PubMed. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

-

ChemRxiv. (n.d.). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Retrieved from [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-Nitroquinoline | CAS#:607-34-1 | Chemsrc [chemsrc.com]

- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. longdom.org [longdom.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. 5-Nitroquinoline | 607-34-1 [chemicalbook.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Cyclopropylamine 98 765-30-0 [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Potential of N-Cyclopropyl-5-nitroquinolin-6-amine: A Multi-tiered Biological Activity Screening Protocol

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. This guide presents a comprehensive, in-depth technical framework for the biological activity screening of a novel derivative, N-Cyclopropyl-5-nitroquinolin-6-amine. We outline a strategic, multi-tiered approach designed for researchers, scientists, and drug development professionals to systematically evaluate its potential as an anticancer and anti-inflammatory agent. This whitepaper provides not just procedural steps but the underlying scientific rationale, ensuring that each stage of the investigation is a self-validating system. From initial broad-spectrum cytotoxicity assessments to nuanced mechanistic studies of key cellular signaling pathways, this document serves as a complete roadmap for elucidating the therapeutic promise of this novel chemical entity.

Introduction: The Rationale for Screening this compound

Quinoline derivatives have demonstrated a wide array of biological activities, including significant potential as anticancer agents. The incorporation of a nitro group and a cyclopropylamine moiety into the quinoline core of this compound suggests the potential for unique pharmacological properties. Nitroaromatic compounds are known to be bioreducible and can generate reactive oxygen species (ROS), a mechanism that can be exploited for anticancer activity. The cyclopropyl group can enhance metabolic stability and binding affinity to target proteins. This structural combination warrants a thorough investigation into its biological effects.

This guide proposes a two-pronged screening strategy to evaluate the potential of this compound in the key therapeutic areas of oncology and inflammation. The initial phase will focus on determining the compound's cytotoxic and anti-proliferative effects against a panel of cancer cell lines. Subsequent, more focused assays will then be employed to dissect the underlying mechanisms of action, including induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. A parallel investigation will explore its potential anti-inflammatory properties.

Tier 1: Primary Screening - Assessing Cytotoxicity and Anti-Proliferative Activity

The foundational step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This provides a broad-stroke indication of biological activity and informs the concentration range for subsequent, more detailed assays.

Cell Viability Assays: MTT and XTT

Metabolically active cells can reduce tetrazolium salts to colored formazan products, a principle that forms the basis of MTT and XTT assays. These assays are robust, high-throughput, and provide a quantitative measure of cell viability.

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Tier 1 Screening

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| MCF-7 | This compound | 48 | Experimental Value |

| A549 | This compound | 48 | Experimental Value |

| HCT116 | This compound | 48 | Experimental Value |

| Normal Fibroblasts | This compound | 48 | Experimental Value |

Tier 2: Mechanistic Elucidation - Unraveling the Mode of Action

Following the confirmation of cytotoxic activity, the next logical step is to investigate the mechanism by which this compound induces cell death. Key cellular processes to investigate include apoptosis and cell cycle progression.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many successful chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.

Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a direct indication of apoptosis induction.

-

Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Lysis: Lyse the cells to release their contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7.

-

Signal Detection: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage event in apoptosis.

-

Cell Fixation and Permeabilization: Fix and permeabilize cells treated with the compound.

-

TdT Enzyme Reaction: Incubate the cells with Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Microscopic Analysis: Visualize the fluorescently labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Cell Cycle Analysis

Many anticancer agents function by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

-

Cell Fixation: Harvest and fix the cells in 70% ethanol.

-

DNA Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI) or DAPI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the resulting histograms to determine if the compound induces arrest at a specific phase of the cell cycle.

Visualization: Tiered Screening Workflow

Caption: A streamlined workflow for the biological activity screening of this compound.

Tier 3: Target Identification and Pathway Analysis

Identifying the molecular targets and signaling pathways modulated by this compound is crucial for understanding its mechanism of action and for further drug development.

Kinase Inhibition Profiling

Protein kinases are key regulators of cellular processes and are frequently dysregulated in cancer, making them attractive drug targets. A broad-spectrum kinase inhibitor screen can identify potential protein kinase targets of the compound.

-

Assay Setup: Utilize a commercially available kinase screening service or an in-house panel of purified kinases.

-

Compound Incubation: Incubate the kinases with this compound at a fixed concentration (e.g., 10 µM).

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and a suitable substrate.

-

Detection: Measure the kinase activity using a variety of methods, such as fluorescence, luminescence, or radioactivity.

-

Hit Identification: Identify kinases whose activity is significantly inhibited by the compound.

Analysis of Key Signaling Pathways

Based on the known activities of quinoline derivatives and the results of the kinase screen, investigate the effect of the compound on key signaling pathways implicated in cancer and inflammation.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and is also implicated in cancer development and progression.

-

Cell Treatment and Lysis: Treat cells with the compound and then lyse them to extract proteins.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for key phosphorylated and total proteins in the pathways of interest (e.g., p-Akt, Akt, p-ERK, ERK, IκBα).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status and expression levels of the target proteins.

Visualization: Key Signaling Pathways in Cancer and Inflammation

Caption: Key signaling pathways potentially modulated by this compound.

Tier 4: Anti-Inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases, including cancer. Therefore, evaluating the anti-inflammatory potential of this compound is a valuable extension of its biological profiling.

Inhibition of Pro-inflammatory Mediators

A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).

-

Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the comprehensive biological activity screening of this compound. By systematically progressing through the proposed tiers, researchers can efficiently determine its cytotoxic and anti-proliferative effects, elucidate its mechanism of action, identify potential molecular targets, and explore its anti-inflammatory properties. The data generated from this screening cascade will be instrumental in guiding future lead optimization efforts and preclinical development of this promising novel compound.

References

-

Guan, Y.-F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors.

- Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(11), 1230-1237.

- Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an active player in human cancers. Cancer immunology research, 2(9), 823-830.

- Asati, V., Mahapatra, D. K., & Bharti, S. K. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of cellular physiology, 234(6), 8153-8167.

-

Wikipedia. (2024). Cell cycle analysis. [Link]

- Szeliga, M., & Obara, A. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(19), 5895.

- Darzynkiewicz, Z., & Juan, G. (2001). Analysis of cell cycle by flow cytometry. Current protocols in cell biology, Chapter 7, Unit 7.5.

- Guan, Y. F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules (Basel, Switzerland), 26(16), 4899.

-

ResearchGate. (n.d.). The PI3K/Akt/mTOR pathway and inhibitors that target it. [Link]

- Aggarwal, B. B. (2011).

- Lee, C. H., Jeon, Y. J., Kim, S. H., & Song, Y. S. (2016). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Cells, 5(2), 15.

- Tichy, A., et al. (2019). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental & Clinical Cancer Research, 38(1), 1-13.

- Tewari, D., et al. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside.

- Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in oncology, 12, 819618.

- Guan, Y. F., Liu, X., et al. (2021).

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

IEEE Xplore. (2011). The MAPK Signal Pathway Research and New Drug Discovery. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

- Guan, Y. F., et al. (2021).

-

PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. [Link]

-

MDPI. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. [Link]

-

BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. [Link]

-

SlideShare. (n.d.). In vitro methods of screening of anticancer agents. [Link]

-

Vels University. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. [Link]

-

The Cancer Researcher. (n.d.). Adventures with the MAPK pathway. [Link]

-

PubMed. (2016). The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke. [Link]

-

PubMed. (2025). NF-κB in inflammation and cancer. [Link]

-

YouTube. (2019). NF-κB Pathway | Cell Survival Pathway. [Link]

-

JoVE. (2023). Video: The TUNEL Assay. [Link]

-

National Institutes of Health. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. [Link]

An In-depth Technical Guide to the In Vitro Evaluation of N-Cyclopropyl-5-nitroquinolin-6-amine

Foreword: Unveiling the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group and a cyclopropylamine substituent to this privileged core, as in N-Cyclopropyl-5-nitroquinolin-6-amine, presents a molecule of significant interest for drug discovery. The nitroaromatic moiety is a known pharmacophore but can also be a liability, often requiring metabolic activation to exert its effects, which can range from therapeutic to toxic.[3][4] The N-cyclopropyl group is a feature present in several kinase inhibitors, suggesting a potential for targeted activity.[5]

This guide provides a comprehensive framework for the in vitro characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering a logical, evidence-based progression of experiments to elucidate the compound's metabolic fate, cytotoxic profile, and potential mechanism of action. The protocols and workflows described herein are grounded in established methodologies to ensure scientific rigor and data integrity.

Foundational Physicochemical and Metabolic Characterization

A thorough understanding of a compound's fundamental properties is a prerequisite for meaningful biological evaluation. Initial studies should focus on solubility and metabolic stability, as these factors critically influence bioavailability and dosing in subsequent assays.

Aqueous Solubility and Stability

Prior to biological testing, the solubility of this compound in aqueous buffers (e.g., phosphate-buffered saline, PBS) and cell culture media should be determined. This ensures that the compound remains in solution at the tested concentrations, avoiding artifacts from precipitation. Stability in these media over the time course of the experiments should also be confirmed, typically by HPLC analysis.

In Vitro Metabolic Stability

Drug metabolism is a primary determinant of a compound's pharmacokinetic profile and can lead to the formation of active or toxic metabolites.[6] A tiered approach to assessing metabolic stability is recommended, starting with subcellular fractions and progressing to whole-cell systems.

-

Liver Microsomal Stability Assay: This is a common initial screen to assess Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[7][8] The rate of disappearance of the parent compound is measured over time.

-

Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, thus providing a broader assessment of both Phase I and Phase II metabolism.[7][9] This assay can reveal susceptibility to enzymes like glucuronyl transferases (UGTs) and sulfotransferases (SULTs).[9]

-

Hepatocyte Stability Assay: Primary hepatocytes represent the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors, closely mimicking the in vivo environment.[7][8] This assay provides the most comprehensive picture of hepatic clearance.

Table 1: Representative Data from Metabolic Stability Assays

| Assay Type | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per 10^6 cells) |

| Liver Microsomes | Human | Experimental Value | Calculated Value |

| Liver Microsomes | Rat | Experimental Value | Calculated Value |

| Liver S9 Fraction | Human | Experimental Value | Calculated Value |

| Hepatocytes | Human | Experimental Value | Calculated Value |

Experimental Protocol: Liver Microsomal Stability Assay

-

Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

-

Pre-incubation: Pre-warm the reaction mixture to 37°C.

-

Initiation: Add this compound (typically at a final concentration of 1 µM) and an NADPH-regenerating system to initiate the reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The natural logarithm of the percentage of remaining compound is plotted against time to determine the half-life (t½), from which the intrinsic clearance is calculated.

Caption: Workflow for the in vitro liver microsomal stability assay.

Assessment of Cytotoxicity and Antiproliferative Activity

Given that many quinoline derivatives exhibit anticancer activity[1][10], a primary focus of the in vitro evaluation of this compound should be its effect on cancer cell viability and proliferation.

Cell Line Selection

A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) should be selected for initial screening. It is also crucial to include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used method for assessing cytotoxicity.[11]

-

LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of membrane integrity and cytotoxicity.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 2: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Tissue Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| HT-29 | Colon Cancer | Experimental Value |

| Jurkat | Leukemia | Experimental Value |

| MRC-5 | Normal Lung Fibroblast | Experimental Value |

Elucidating the Mechanism of Action

Should this compound demonstrate significant and selective antiproliferative activity, the next logical step is to investigate its mechanism of action. Based on the activities of related compounds like nitroxoline (8-hydroxy-5-nitroquinoline)[13][14], a plausible mechanism could involve the induction of apoptosis.

Apoptosis Induction

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activation Assays: Apoptosis is executed by a cascade of proteases called caspases. Assays that measure the activity of key caspases (e.g., caspase-3, -7, -8, -9) can confirm the involvement of this pathway.[10]

Caption: Flowchart for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis

The effect of the compound on cell cycle progression can be investigated by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide. This can reveal if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Genotoxicity Assessment

Nitroaromatic compounds are a "structural alert" for mutagenicity and genotoxicity.[3] Therefore, it is prudent to assess the potential for DNA damage.

-

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used screening test to assess the mutagenic potential of a compound.[15] It should be performed with and without metabolic activation (using S9 fraction).

-

Comet Assay (Single Cell Gel Electrophoresis): This assay can detect DNA strand breaks in individual cells and is a sensitive indicator of genotoxicity.[3]

Concluding Remarks and Future Directions

This guide outlines a systematic and comprehensive in vitro strategy for the initial characterization of this compound. The data generated from these studies will provide a solid foundation for understanding its biological activity and potential as a therapeutic agent. Positive and selective anticancer activity would warrant further investigation, including the identification of its molecular target(s), in vivo efficacy studies in animal models, and a more detailed toxicological profile. The potential for metabolic activation to influence both efficacy and toxicity should be a key consideration throughout the development process.

References

- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

- Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs.

- Frontage Laboratories. (n.d.). Metabolic Stability.

- WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays.

-

Guedes, I. A., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [Link]

- Merck Millipore. (n.d.). Metabolic Stability Assays.

- BenchChem. (2025). A Comparative Guide to the Cytotoxicity of Nitroaromatic Compounds.

- Ingenta Connect. (2021, November 1). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents.

- ResearchGate. (2025, August 7). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.

- Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.

- ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.

- ACS Publications. (2022, December 28). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.

- PubMed Central. (2022, February 22). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells.

- Oxford Academic. (n.d.). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study.

- PubMed Central. (2022, December 1). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.

- National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

- MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.

- OEM. (2025, July 11). 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained.

- BenchChem. (n.d.). N-Cyclopropyl-3-nitropyridin-4-amine | CAS 380605-28-7.

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- PubMed. (1947, November). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives.

- PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- ResearchGate. (2025, August 5). Technology of preparation of 8-hydroxy-5-nitroquinoline.

- ResearchGate. (2025, August 7). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.

- ResearchGate. (2020, December 30). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.

- Bentham Science. (2025, May 5). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II).

- BenchChem. (2025). An In-Depth Technical Guide to the In Vitro Study of N'-Nitrosopentyl-(2-picolyl)amine.

- Semantic Scholar. (n.d.). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. N-Cyclopropyl-3-nitropyridin-4-amine|CAS 380605-28-7 [benchchem.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Synthesis and In Vitro Evaluation of Substituted Quinolines as Ne...: Ingenta Connect [ingentaconnect.com]

- 11. benchchem.com [benchchem.com]

- 12. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. | Semantic Scholar [semanticscholar.org]

N-Cyclopropyl-5-nitroquinolin-6-amine solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of N-Cyclopropyl-5-nitroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quinoline derivative with potential applications in pharmaceutical research.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the theoretical considerations and practical experimental protocols for characterizing the solubility and stability of this compound. It is designed to offer researchers and drug development professionals a robust framework for assessing this molecule, ensuring data integrity and supporting formulation development and regulatory submissions.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The unique structural combination of a quinoline core, a nitro group, and a cyclopropylamine substituent in this compound suggests a complex and intriguing chemical profile. The nitro group, being strongly electron-withdrawing, can significantly influence the molecule's electronic properties and potential metabolic pathways. The cyclopropylamine moiety can impact lipophilicity and receptor binding. A thorough understanding of its solubility and stability is a critical first step in unlocking its therapeutic potential.

Molecular Structure and Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1150164-23-0 | [3] |

| Molecular Formula | C12H11N3O2 | [3] |

| Molecular Weight | 229.24 g/mol | [3] |

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both hydrophobic (quinoline ring) and potentially hydrophilic (amine and nitro groups) moieties in this compound suggests that its solubility will be highly dependent on the solvent system and pH.

Theoretical Solubility Considerations

-

Impact of pH: The presence of the secondary amine group suggests that the solubility of this compound will be pH-dependent.[4] In acidic conditions, the amine is likely to be protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the free base may be less soluble in aqueous media.

-

Lipophilicity: The quinoline ring system contributes to the molecule's lipophilicity, which can influence its solubility in organic solvents and its ability to cross biological membranes.[5] Computational methods can be employed as a preliminary step to estimate the compound's logP value, providing an initial indication of its lipophilic character.[5]

-

Solvent Selection: Given its structure, a range of organic solvents should be evaluated to determine optimal solubility for analytical and formulation purposes. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and various alcohols are common starting points for dissolving quinoline derivatives.

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of this compound is crucial for obtaining reliable and reproducible data.

Workflow for Solubility Assessment:

Figure 1: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare a series of aqueous buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 8, 10). Also, prepare common organic solvents such as DMSO, ethanol, methanol, and acetonitrile.

-

Equilibration: Add an excess amount of this compound to a known volume of each solvent system in separate vials. Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant for analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.[6] A calibration curve should be prepared using standards of known concentrations.

Data Presentation:

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.0 | 25 | Hypothetical Data |

| Phosphate Buffer | 7.4 | 25 | Hypothetical Data |

| 0.1 N NaOH | 13.0 | 25 | Hypothetical Data |

| Water | ~7.0 | 25 | Hypothetical Data |

| Ethanol | N/A | 25 | Hypothetical Data |

| DMSO | N/A | 25 | Hypothetical Data |

Stability Profile: Unveiling Degradation Pathways

Assessing the stability of this compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation products.[7][8] Forced degradation studies, also known as stress testing, are a cornerstone of this evaluation, providing insights into the intrinsic stability of the molecule.[9][10][11]

Theoretical Stability Considerations

-

Hydrolytic Stability: The amide-like linkage of the cyclopropylamine to the quinoline ring and the nitro group could be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidative Stability: The electron-rich quinoline ring system and the secondary amine could be prone to oxidation.

-